A Technical Guide to the Structural and Chemical Properties of 2-Amino-4,5-difluoro-3-hydroxypyridine: A Novel Fluorinated Pyridine Scaffold
A Technical Guide to the Structural and Chemical Properties of 2-Amino-4,5-difluoro-3-hydroxypyridine: A Novel Fluorinated Pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated pyridine scaffolds are of paramount importance in modern medicinal chemistry, offering unique physicochemical properties that can enhance drug efficacy, metabolic stability, and bioavailability. This guide provides a comprehensive technical overview of the novel compound 2-Amino-4,5-difluoro-3-hydroxypyridine, a promising but currently under-documented heterocyclic building block. By synthesizing data from structurally related analogs and established chemical principles, this document elucidates the probable structural features, chemical reactivity, and spectroscopic characteristics of this molecule. Furthermore, we propose a viable synthetic pathway and detail essential analytical protocols for its characterization. This whitepaper is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar highly functionalized, fluorinated pyridines in the design of next-generation therapeutics.
Introduction: The Emerging Significance of Fluorinated Hydroxypyridines
The strategic incorporation of fluorine into heterocyclic frameworks is a well-established strategy in drug discovery for modulating a molecule's electronic properties, lipophilicity, and metabolic fate. The pyridine ring, a privileged structure in numerous pharmaceuticals, becomes a particularly attractive scaffold when functionalized with both fluorine atoms and a hydroxyl group. The presence of these moieties can lead to enhanced binding affinities, improved membrane permeability, and altered pKa values, all of which are critical parameters in drug design.
While compounds such as 2-Amino-3-hydroxypyridine are recognized as valuable intermediates in the synthesis of antiviral and anti-inflammatory agents, the specific difluoro-substituted analog, 2-Amino-4,5-difluoro-3-hydroxypyridine, represents a frontier in this chemical space.[1][2] This guide provides a predictive yet scientifically grounded exploration of its core properties.
Predicted Physicochemical and Structural Properties
Based on the analysis of related structures like 2-amino-4-fluoropyridine and 2-amino-3-hydroxypyridine, we can extrapolate a set of expected properties for 2-Amino-4,5-difluoro-3-hydroxypyridine.[2][3][4]
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₅H₄F₂N₂O | Based on the chemical structure. |
| Molecular Weight | ~146.09 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for similar pyridine derivatives.[2] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The presence of polar functional groups (-NH₂, -OH) suggests some water solubility, while the aromatic ring and fluorine atoms indicate solubility in organic solvents. |
| Melting Point | Expected to be in the range of 160-180 °C | Similar to 2-amino-3-hydroxypyridine (168-172 °C), but potentially influenced by the additional fluorine atoms. |
| pKa | Expected to have both acidic and basic pKa values | The amino group will exhibit basicity, while the hydroxyl group will be acidic. The electron-withdrawing fluorine atoms are expected to lower the pKa of the amino group and increase the acidity of the hydroxyl group compared to non-fluorinated analogs. |
Spectroscopic Signature: A Predictive Analysis
The structural characterization of 2-Amino-4,5-difluoro-3-hydroxypyridine would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show a distinct signal for the remaining aromatic proton on the pyridine ring, likely a doublet or a more complex multiplet due to coupling with the adjacent fluorine atom. Signals for the amine and hydroxyl protons will also be present and may be broad and exchangeable with D₂O.[5]
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the five carbons of the pyridine ring. The carbons bonded to fluorine will exhibit characteristic splitting (C-F coupling). The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the amino and hydroxyl groups.[6]
-
¹⁹F NMR: The fluorine NMR spectrum is a critical tool for fluorinated compounds and is expected to show two distinct signals for the two non-equivalent fluorine atoms at the 4- and 5-positions.
-
IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), O-H stretching of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), and C-F stretching (in the range of 1000-1400 cm⁻¹).[7]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.
Proposed Synthetic Strategy
A plausible synthetic route to 2-Amino-4,5-difluoro-3-hydroxypyridine can be designed based on established methods for the synthesis of fluorinated pyridines, such as nucleophilic aromatic substitution (SNAᵣ) reactions.[8][9] A potential multi-step synthesis is outlined below.
Figure 1. Proposed synthetic workflow for 2-Amino-4,5-difluoro-3-hydroxypyridine.
Experimental Protocol: A Conceptual Framework
-
Amination of 2,3,4,5-Tetrachloropyridine: The starting material, 2,3,4,5-tetrachloropyridine, would undergo selective amination at the 2-position. This can be achieved by reacting it with a source of ammonia under high temperature and pressure.
-
Halogen Exchange (HALEX) Reaction: The resulting 2-amino-3,4,5-trichloropyridine would then be subjected to a halogen exchange reaction to introduce the fluorine atoms. This is a common method for synthesizing fluorinated pyridines and typically involves heating the chlorinated precursor with a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent.[10]
-
Nucleophilic Hydroxylation: The final step would involve the nucleophilic substitution of the remaining chlorine atom at the 3-position with a hydroxyl group. This can be accomplished by heating 2-amino-4,5-difluoro-3-chloropyridine with a strong base such as sodium hydroxide in an aqueous or mixed aqueous-organic solvent system.[8][9]
Chemical Reactivity and Potential Applications
The chemical reactivity of 2-Amino-4,5-difluoro-3-hydroxypyridine is dictated by its functional groups: the nucleophilic amino group, the acidic hydroxyl group, and the electron-deficient difluorinated pyridine ring.
-
Reactions of the Amino Group: The amino group can undergo acylation, alkylation, and diazotization reactions, allowing for further functionalization.
-
Reactions of the Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or acylated to form esters.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the two fluorine atoms may render the pyridine ring susceptible to further nucleophilic aromatic substitution, although the existing electron-donating groups may moderate this reactivity.
The unique combination of a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor/donor (amino group), and the modulating effects of the fluorine atoms make this scaffold highly attractive for applications in:
-
Medicinal Chemistry: As a building block for the synthesis of kinase inhibitors, antivirals, and other therapeutic agents. The hydroxypyridine motif is known to chelate metal ions, which is a key feature in some metalloenzyme inhibitors.[11]
-
Agrochemicals: The fluorinated pyridine core is a common feature in modern pesticides and herbicides.[12]
-
Materials Science: As a ligand for the synthesis of metal complexes with interesting photophysical or catalytic properties.
Conclusion
2-Amino-4,5-difluoro-3-hydroxypyridine represents a novel and promising scaffold for the development of new chemical entities in a range of scientific disciplines. While direct experimental data for this compound is not yet widely available, this technical guide provides a robust, scientifically-grounded framework for its predicted properties, synthesis, and potential applications. By leveraging our understanding of related fluorinated and functionalized pyridines, researchers can confidently embark on the exploration of this exciting new molecule, paving the way for future discoveries in drug development and beyond.
References
- Petrov, V. A. (Ed.). (2009).
- The Journal of Organic Chemistry. (2026, January 22).
- Chemical Substance Information. (n.d.). 2-AMINO-4-FLUORO-3-HYDROXYPYRIDINE.
- Guidechem. (2023, December 20). How can 2-fluoro-3-hydroxypyridine be synthesized and applied?
- PMC. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
- Benchchem. (2025, December).
- The Royal Society of Chemistry. (n.d.). A plot of Io/I values against [DIFP].
- Google Patents. (n.d.). WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- PubChem. (n.d.). 2-Amino-4-fluoropyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties of 2-Amino-3-hydroxypyridine for Synthesis.
- MilliporeSigma. (n.d.). 2-Amino-3-hydroxypyridine 98 16867-03-1.
- Guidechem. (n.d.). 2-Amino-3-hydroxypyridine 16867-03-1.
- MDPI. (2022, February 9).
- ChemicalBook. (n.d.). 2-Hydroxypyridine(142-08-5) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Amino-5-hydroxypyridine synthesis.
- Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
- Apollo Scientific. (2022, September 16). 2-Amino-3-hydroxypyridine.
- Eureka. (2020, March 24).
- PMC. (n.d.).
- ResearchGate. (2026, February 16). Synthesis and crystal structure of 2-amino-3-hydroxypyridinium dioxido(pyridine-2,6-dicarboxylato-κO,N,O)vanadate(V) and its conversion to nanostructured V2O5.
- Fisher Scientific. (n.d.).
- Career Henan Chemical Co. (2025, December 31). 2-Amino-3-hydroxypyridine(cas no.: 16867-03-1).
- Sigma-Aldrich. (n.d.). 3-amino-4-hydroxypyridine AldrichCPR.
- PMC. (n.d.). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors.
- IntechOpen. (2024, December 19).
- SpringerLink. (n.d.). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium.
- ResearchGate. (1994, April).
- Sigma-Aldrich. (n.d.). 3-amino-2-hydroxypyridine AldrichCPR.
- ResearchGate. (n.d.). Reactivity of 2-amino-3-cyanopyridines.
- PMC. (n.d.).
- YouTube. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
- ScienceDirect. (n.d.). Reaction of hydrogen fluoride in pyridine solution with cis-cyano-2-and cis-amido-2-aziridines. Preparation of β-fluoro-α-amino acids and esters by means of acidic hydrolysis and alcoholysis of β-fluoro-α-amino nitriles and/or β-fluoro-α-amino acid amides.
Sources
- 1. nbinno.com [nbinno.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. nextsds.com [nextsds.com]
- 4. 2-Amino-4-fluoropyridine | C5H5FN2 | CID 18327808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]
- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]




